1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide
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Overview
Description
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with a tetrazole precursor. One common method is the [2+3] cycloaddition reaction between an azide and a nitrile . For example, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by treatment with sodium azide, can yield the desired tetrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro, amine, and substituted phenyl derivatives .
Scientific Research Applications
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s tetrazole ring can mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can be compared with other tetrazole-containing compounds, such as:
1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound also features a tetrazole ring but with different substituents, leading to variations in reactivity and applications.
5-phenyl-1H-tetrazole: A simpler tetrazole derivative with a single phenyl group, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-phenyl-N-[3-(tetrazol-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,10-12-5-2-1-3-6-12)16-13-7-4-8-14(9-13)19-11-15-17-18-19/h1-9,11,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWHUQZOOMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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